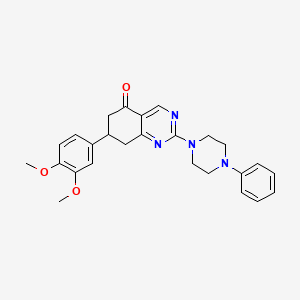![molecular formula C15H11BrN2O3S B15022498 1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a bromophenyl group, a methylfuran moiety, and an oxadiazole ring connected via a sulfanyl linkage to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylfuran Moiety: This step involves the functionalization of the oxadiazole ring with a methylfuran group, often through a nucleophilic substitution reaction.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Ethanone Backbone:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the ethanone backbone.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like organolithium compounds, Grignard reagents, and halogenating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
1-(4-BROMOPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a furan ring instead of a methylfuran ring.
1-(4-CHLOROPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness: 1-(4-BROMOPHENYL)-2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the methylfuran and oxadiazole moieties also contributes to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H11BrN2O3S |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C15H11BrN2O3S/c1-9-12(6-7-20-9)14-17-18-15(21-14)22-8-13(19)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3 |
Clé InChI |
RLTKOFNMEWRFQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15022428.png)
![5-(3-methoxyphenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15022430.png)
![6-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022433.png)
![6-[oxo(phenyl)acetyl]-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B15022460.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022496.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15022511.png)
